![molecular formula C23H22N2O4S B2607924 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922137-24-4](/img/structure/B2607924.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound characterized by its unique dibenzo[b,f][1,4]oxazepine core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Oxidation to Form the Ketone:
Sulfonamide Formation: The final step involves the reaction of the intermediate with p-toluenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the ethyl group or the oxazepine ring.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or further oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound possesses a complex structure characterized by the dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities. The molecular formula is C22H24N2O3S with a molecular weight of approximately 394.4 g/mol. The sulfonamide group enhances its solubility and bioavailability, making it a candidate for therapeutic applications.
Pharmacological Applications
-
Anticancer Activity
- Research has indicated that derivatives of dibenzo[b,f][1,4]oxazepine can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
- A notable study demonstrated that compounds related to this oxazepine derivative effectively suppressed angiogenesis in cancer models, suggesting potential use as an anti-angiogenic agent .
-
Neurological Disorders
- The compound has been investigated for its effects on the central nervous system, particularly as a dopamine D2 receptor antagonist. This mechanism is relevant for treating conditions such as schizophrenia and Parkinson's disease .
- In vitro studies have shown that related compounds can modulate dopaminergic signaling, leading to improvements in symptoms associated with these disorders.
-
Anti-inflammatory Properties
- Similar derivatives have been evaluated for their ability to antagonize prostaglandin actions, which are implicated in inflammatory responses. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
- Case studies have reported promising results in models of asthma where such compounds reduced bronchial constriction by inhibiting prostaglandin synthesis.
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Inhibition of angiogenesis | |
Neurological Disorders | Dopamine D2 receptor antagonism | |
Anti-inflammatory | Prostaglandin antagonism |
Case Studies
-
Angiogenesis Inhibition
- A study published in Nature highlighted the effectiveness of a closely related compound in inhibiting endothelial cell activation and angiogenesis in vitro and in vivo models. The findings support the hypothesis that the dibenzo[b,f][1,4]oxazepine scaffold can be optimized for anti-cancer therapies .
- Dopamine D2 Receptor Modulation
-
Asthma Treatment
- An experimental model showed that administration of the compound led to reduced airway hyperresponsiveness and inflammation in asthmatic mice, indicating its potential as a therapeutic agent for respiratory disorders .
Mécanisme D'action
The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfonamide group may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound without the ethyl and sulfonamide groups.
10,11-Dihydrodibenzo[b,f][1,4]thiepines: Similar structure but with a sulfur atom replacing the oxygen in the oxazepine ring.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)acetamide: Similar structure with an acetamide group instead of a sulfonamide.
Uniqueness
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is unique due to the combination of its oxazepine core, ethyl group, and sulfonamide functionality
Activité Biologique
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the dibenzo[b,f][1,4]oxazepine family, characterized by a unique molecular structure that includes an ethyl group, an oxo group, and a sulfonamide moiety. Its molecular formula is C20H22N2O3S, and it has a molecular weight of approximately 374.46 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Target Receptors
The primary mechanism of action for this compound involves its role as a selective inhibitor of the Dopamine D2 receptor . By inhibiting this receptor, the compound can modulate dopamine neurotransmission in the brain, which is crucial for treating various central nervous system disorders such as schizophrenia and Parkinson's disease .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant antigiardial activity against Giardia duodenalis, suggesting potential in treating parasitic infections. Additionally, derivatives within the dibenzo[b,f][1,4]oxazepine class have shown promise in inhibiting histone deacetylases , enzymes involved in gene expression regulation and cancer progression.
Pharmacological Applications
The compound's biological activity suggests several therapeutic applications:
- Central Nervous System Disorders : Its action on dopamine receptors makes it a candidate for treating conditions like Tourette's syndrome and bipolar disorder.
- Antiparasitic Treatments : The antigiardial properties indicate potential use in managing parasitic infections.
Study on Antigiardial Activity
A notable study investigated the efficacy of various dibenzo[b,f][1,4]oxazepine derivatives against Giardia duodenalis. The results showed that specific structural modifications could enhance biological activity, with this compound exhibiting promising results in vitro.
Dopamine D2 Receptor Inhibition
Another study focused on the inhibition of the Dopamine D2 receptor by this compound. It demonstrated that selective inhibition could lead to improved outcomes in animal models of psychosis and depression. The findings suggest that this compound may help regulate mood and behavior through its dopaminergic effects.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C20H22N2O3S | Dopamine D2 receptor inhibitor; antigiardial |
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) | C19H20N2O3 | Histone deacetylase inhibitor |
N-(9-fluoro-11-hydroxy-dibenzo[b,f][1,4]oxazepin) | C18H17F2N3O3 | Antidepressant activity |
Propriétés
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-25-20-6-4-5-7-22(20)29-21-13-12-18(14-19(21)23(25)26)24-30(27,28)15-17-10-8-16(2)9-11-17/h4-14,24H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMHTNONOZFOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.